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molecular formula C14H9Cl3O2 B8460398 3,5-Dichloro-4-(4-chlorobenzoyl)benzyl alcohol

3,5-Dichloro-4-(4-chlorobenzoyl)benzyl alcohol

Cat. No. B8460398
M. Wt: 315.6 g/mol
InChI Key: MHYSTUJBOQTTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04847257

Procedure details

Concentrated aqueous HCl (25 ml) is added to the above reaction mixture, which is allowed to warm to room temperature and aged for 12 hours. The reaction is monitored by silica gel TLC eluted with 10% EtOAc in hexane (Rf 5: 0.03). Upon completion the reaction mixture is partitioned between EtOAc (100 ml) and cold H2O (300 ml) and the layers are separated. The organic layer is washed with H2O (150 ml), 1N aqueous NaOH (2×150 ml, thoroughly to remove 4-chlorobenzoic acid), H2O (150 ml), and 0.1 N aqueous HCl. The organic layer is dried (Na2SO4), filtered, and concentrated to give crude crystalline 3,5-dichloro-4-(4-chlorobenzoyl)-benzyl alcohol, 5 (9.97 g), 60 weight percent pure (70% assay yield from alcohol 2) by HPLC assay on DuPont Zorbax ODS-C8 eluted isocratically at ambient temperature at 2 ml/min with 55% H2O, 45% CH3CN, and 0.1% H3PO4 and monitored by UV detection at 230 mn (retention times, alcohol 2: 5.1min; benzophenone 5: 14.4 min; 4-chlorobenzoic acid: 2.9 min).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[ClH:1].[Cl:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([Cl:11])[CH:10]=1)[CH2:6][OH:7]>>[Cl:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([Cl:11])[C:10]=1[C:6](=[O:7])[C:5]1[CH:8]=[CH:9][C:10]([Cl:1])=[CH:3][CH:4]=1)[CH2:6][OH:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CO)C=C(C1)Cl
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluted with 10% EtOAc in hexane (Rf 5: 0.03)
CUSTOM
Type
CUSTOM
Details
Upon completion the reaction mixture is partitioned between EtOAc (100 ml) and cold H2O (300 ml)
CUSTOM
Type
CUSTOM
Details
the layers are separated
WASH
Type
WASH
Details
The organic layer is washed with H2O (150 ml), 1N aqueous NaOH (2×150 ml
CUSTOM
Type
CUSTOM
Details
thoroughly to remove 4-chlorobenzoic acid), H2O (150 ml), and 0.1 N aqueous HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(CO)C=C(C1C(C1=CC=C(C=C1)Cl)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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